Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate; trifluoroacetic acid
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Overview
Description
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate; trifluoroacetic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a pyrazole ring, and a trifluoroacetic acid moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the pyrazole ring. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine and pyrazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(azetidin-3-yl)prop-2-ynoate; trifluoroacetic acid
- 3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine tetra(trifluoroacetic acid salt)
Uniqueness
Methyl 3-(azetidin-3-yl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C10H12F3N3O4 |
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Molecular Weight |
295.22 g/mol |
IUPAC Name |
methyl 5-(azetidin-3-yl)-1H-pyrazole-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H11N3O2.C2HF3O2/c1-13-8(12)7-2-6(10-11-7)5-3-9-4-5;3-2(4,5)1(6)7/h2,5,9H,3-4H2,1H3,(H,10,11);(H,6,7) |
InChI Key |
JNVDZKWWSSEBCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CNC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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